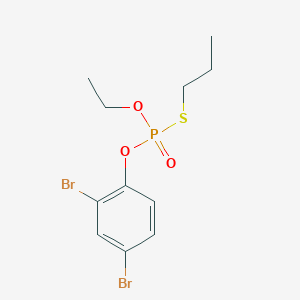

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate

説明

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound characterized by a phosphorothioate core with substituents including a 2,4-dibromophenyl group, an ethyl group, and a propyl thiolate moiety. Organophosphates of this class are primarily used as insecticides or acaricides, leveraging their ability to inhibit acetylcholinesterase in target pests .

Key physicochemical attributes inferred from analogs include:

- Molecular formula: C11H14Br2O3PS (inferred from structural analogs like O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate, which has a molecular formula of C11H14Br2ClO3PS ).

- Stability: Likely resistant to hydrolysis and photolysis due to bromine’s electron-withdrawing effects, though less so than chlorinated analogs like profenofos .

- Solubility: Expected low water solubility, similar to profenofos, due to bulky aromatic and alkyl groups .

特性

分子式 |

C11H15Br2O3PS |

|---|---|

分子量 |

418.08 g/mol |

IUPAC名 |

2,4-dibromo-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15Br2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |

InChIキー |

ULXWTNNUJQZNKI-UHFFFAOYSA-N |

正規SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br |

製品の起源 |

United States |

準備方法

The synthesis of O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the compound’s purity and effectiveness.

化学反応の分析

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is primarily used in agricultural research to study its effectiveness as an insecticide. It has been shown to exhibit significant insecticidal activity against various pests, making it a valuable tool in pest management research . Additionally, this compound is used as a research intermediate in the synthesis of other organophosphate compounds .

作用機序

The primary mechanism of action for O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pest . This mechanism is similar to other organophosphate insecticides, which target the nervous system of pests.

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally related organophosphates, focusing on substituents, applications, toxicity, and degradation pathways.

Structural and Physicochemical Properties

Notes:

- Profenofos’s 4-Br and 2-Cl configuration balances insecticidal activity with moderate environmental degradation .

Toxicity and Environmental Impact

Notes:

- Brominated metabolites (e.g., 4-bromo-2-chlorophenol) are associated with organoleptic taints in crops .

- Profenofos’s moderate toxicity contrasts with chlorpyrifos’s higher acute risk, highlighting substituent-driven safety profiles.

Analytical Detection and Regulatory Status

- Profenofos: Detected via GC-MS (characteristic ions: m/z 339, 314) and NMR . Classified as WHO Toxicity Class II; restricted in the U.S. but permitted in Brazil .

- Target Compound: Likely requires similar GC-MS/NMR methods but distinct retention times/spectral signatures. Regulatory status unknown but may face scrutiny due to bromine content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。